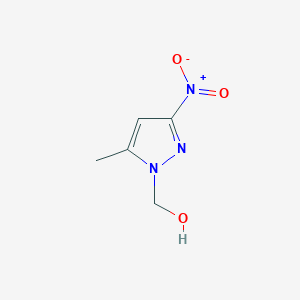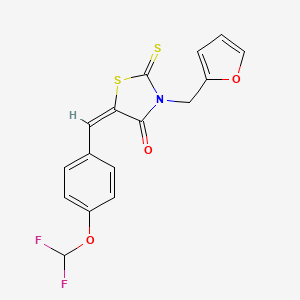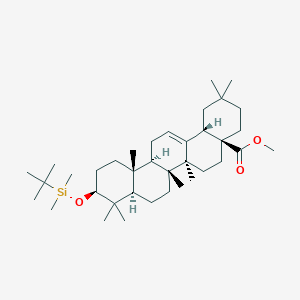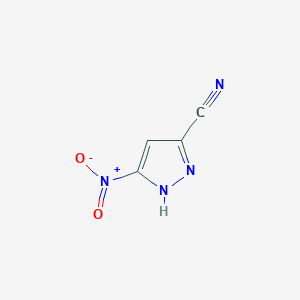![molecular formula C24H29N3O2 B2551293 1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 876889-36-0](/img/structure/B2551293.png)
1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a synthetic molecule that appears to be related to various research areas, including medicinal chemistry and material science. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their synthesis, molecular analysis, and physical properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of structurally related compounds involves multiple steps, including resolution of diastereomeric amides and deamination reactions. For instance, the enantiomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, were prepared using Chiralcel OJ column chromatography and by resolution of diastereomeric amides followed by deamination with N2O4 . These methods could potentially be adapted for the synthesis of 1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one.
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using X-ray crystallography, which provides information about the absolute configuration of the molecules . Additionally, the orientation of substituent groups, such as the 4-methoxyphenyl and 4-(dimethylamino)phenyl rings, has been reported to be inclined at specific angles to the mean planes of the imidazole rings in imidazo[1,2-a]pyridine derivatives . This type of analysis is crucial for understanding the three-dimensional conformation of the compound and its potential interactions with biological targets or other molecules.
Chemical Reactions Analysis
The chemical reactivity of similar compounds can be inferred from their functional groups and molecular structure. For example, the presence of tert-butyl groups in the molecules suggests steric hindrance, which could affect the reactivity of nearby functional groups . The hydrogen bonding and π-π stacking interactions observed in related compounds also indicate how such molecules might interact in a biological environment or within a crystal lattice .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds, such as solubility, melting point, and biological activity, are often determined by their molecular structure. For instance, the enantiomers of a related antilipidemic agent showed equipotent activity in vitro, but differed in their in vivo activity, which was attributed to pharmacokinetics . The crystal structures of other related compounds revealed specific hydrogen bonding and π-π stacking interactions, which can influence the compound's solubility and stability .
Scientific Research Applications
Genotoxicity Assessment
- Genotoxic Effects of Related Compounds : Methyl-tert-butyl ether (MTBE) and benzene, toluene, ethylbenzene, and xylene (BTEX) were assessed for their genotoxic effects on human lymphocytes using the alkaline comet assay. These chemicals induced DNA damage, potentially due to free radicals contributing to DNA-damaging effects. This suggests that similar tert-butyl and tolyloxy compounds might be of interest in studies investigating DNA damage and repair mechanisms (Chen et al., 2008).
Chemical Synthesis and Catalysis
- Catalytic Activities of Ruthenium(II) Complexes : A study on ruthenium(II) carbonyl chloride complexes containing pyridine-functionalised N-heterocyclic carbenes, including tert-butyl and pyridyl groups, demonstrated their catalytic activities in hydrogen transfer reactions. This highlights the potential for compounds with tert-butyl and pyridine moieties in catalysis research (Cheng et al., 2009).
Advanced Materials and Polymerization
- Hydrophilic Aliphatic Polyesters : Research on the design, synthesis, and ring-opening polymerization of functional cyclic esters, including derivatives of caprolactone with tert-butyl groups, aimed at creating hydrophilic aliphatic polyesters. These findings could inform the synthesis of polymers with specific functionalities for biomedical applications (Trollsås et al., 2000).
Synthesis of Heterocyclic Compounds
- Synthesis of Imidazo[1,2-a]pyridines : A study reported the efficient synthesis of 2-aryl-imidazo[1,2-a]pyridines, showcasing a methodology that may be relevant for synthesizing compounds with imidazo[1,2-a]pyridine cores. This work underscores the versatility of heterocyclic compounds in pharmaceutical research and development (Puttaraju & Shivashankar, 2013).
properties
IUPAC Name |
1-tert-butyl-4-[1-[2-(4-methylphenoxy)ethyl]benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c1-17-9-11-19(12-10-17)29-14-13-26-21-8-6-5-7-20(21)25-23(26)18-15-22(28)27(16-18)24(2,3)4/h5-12,18H,13-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJNGSZZWNRFJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-butyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-Chlorophenyl)piperazin-1-yl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidine](/img/structure/B2551211.png)
![1-(4-chlorophenyl)-4-{1-[3-(2-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2551214.png)
![N-[2-Cyclohexyl-1-(1,4-dioxan-2-yl)ethyl]prop-2-enamide](/img/structure/B2551215.png)




![(1S,2S,5R)-3-Prop-2-enoyl-3-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B2551226.png)


![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)

![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)